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Compound of Interest

2-(Azepan-1-yl)-N-
Compound Name:
methylethanamine

CAS No.: 118808-13-2

Cat. No.: B3218262

Get Quote

Executive Summary

The azepane (hexamethyleneimine) scaffold is a seven-membered nitrogen heterocycle
frequently utilized in medicinal chemistry to modulate solubility, basicity, and target selectivity. It
serves as a core pharmacophore in FDA-approved therapeutics such as Azelastine
(antihistamine) and Setastine.

However, the analysis of azepane derivatives presents unique challenges:

» Conformational Flexibility: The ring exists in a dynamic equilibrium between twist-chair and
twist-boat conformers, complicating NMR interpretation at room temperature.

» High Basicity: The secondary amine (pKa ~11.0) readily protonates, making Electrospray
lonization (ESI) the preferred MS method but requiring careful pH control during
chromatography.

o Fragmentation Complexity: Under collision-induced dissociation (CID), azepanes undergo
distinct ring-opening mechanisms that differ from their six-membered piperidine analogs.
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This guide provides a self-validating analytical workflow to confirm the molecular weight (MW)
and elemental formula of novel azepane chemical entities (NCES).

Physicochemical Context & Analytical Implications

Before instrumental analysis, one must understand the behavior of the molecule in solution.

Property Azepane Characteristic Analytical Implication

Chemically stable, but ring-
) ) Moderate (approx. 6.3 o )
Ring Strain opening is a primary MS
kcal/mol) )
fragmentation pathway.

ESI+ Sensitivity: Excellent.

Chromatography: Requires

Basicity High (pKa high pH buffers (e.g.,

11) ammonium bicarbonate) or
ion-pairing agents to prevent
peak tailing.

LogP Generally soluble in MeOH,

Lipophilicity ACN, and DCM. Suitable for

1.6 (Parent) Reverse Phase (C18) LC-MS.

The Self-Validating Analytical Workflow

To ensure scientific integrity, the analysis must follow a closed-loop validation system. Data
from Mass Spectrometry (MS) must corroborate Nuclear Magnetic Resonance (NMR) and
Elemental Analysis (EA).

Diagram 1: Analytical Logic Flow

Caption: A closed-loop workflow ensuring that molecular formula confirmation is cross-validated
by three independent physical properties.
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Mass Spectrometry Analysis: Protocols &

Mechanisms][2]

Mass spectrometry is the primary tool for MW confirmation. For azepanes, LC-ESI-QTOF

(Quadrupole Time-of-Flight) is the gold standard due to its high mass accuracy.
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Experimental Protocol (LC-HRMS)

This protocol is optimized for basic amines to maximize ionization efficiency while minimizing
in-source fragmentation.

o Sample Preparation: Dissolve 0.1 mg of the derivative in 1 mL of Methanol (LC-MS grade).
Dilute 1:100 with 0.1% Formic Acid in water.

« lonization Source: Electrospray lonization (ESI) in Positive Mode.
o Capillary Voltage: 3.5 kV

o Cone Voltage: 20 V (Keep low to preserve the molecular ion

)

o Source Temp: 120°C.
» Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
o Gradient: 5% B to 95% B over 10 mins.

o Calibration: Use a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass
correction.

Fragmentation Mechanism (The "Fingerprint")

Azepane derivatives exhibit a characteristic fragmentation pattern driven by

-cleavage adjacent to the nitrogen atom. This is a critical diagnostic tool for confirming the
integrity of the 7-membered ring.

Key Fragment: The Iminium lon For an N-substituted azepane, the primary fragmentation
pathway involves:
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« lonization at the Nitrogen.
e Homolytic cleavage of the C2-C3 bond (or C7-C6).
o Formation of a stable iminium ion species.

For Azelastine (a classic azepane drug), the diagnostic cleavage occurs at the bond connecting
the azepane ring to the phthalazinone core, yielding the N-methylazepane fragment (m/z 112).

Diagram 2: Azepane Fragmentation Pathway

Caption: Mechanistic pathway of Collision-Induced Dissociation (CID) for an N-methyl azepane
derivative, highlighting the diagnostic alpha-cleavage.
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Validation & Formula Confirmation

Scientific integrity requires that the mass spectral data be validated against theoretical
calculations and bulk purity data.

High-Resolution Mass Spectrometry (HRMS) Criteria

To claim a specific molecular formula, the experimental mass must deviate less than 5 ppm
from the calculated exact mass.

Formula:
Example Calculation (Azelastine):

e Formula:
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» Calculated
: 382.1686 Da
e Experimental
: 382.1692 Da

e Error:

ppm (Pass)

Elemental Analysis (CHN)

While HRMS confirms the formula of the molecule, Elemental Analysis confirms the purity of
the bulk sample. This is critical for drug development to ensure no inorganic salts or solvent
solvates are present.

o Standard: The experimental percentages of Carbon, Hydrogen, and Nitrogen must be within

of the theoretical values.

Isotopic Pattern Analysis

Azepane derivatives often contain halogens (Cl, F) in medicinal chemistry (e.g., the
chlorophenyl group in Azelastine).

¢ Chlorine Rule: A compound with one CI atom will show an

and
peak with a 3:1 intensity ratio.

 Validation: If the HRMS shows the correct exact mass but the wrong isotopic ratio, the
formula is incorrect (likely an interference).

Case Study: Azelastine Analysis

Azelastine serves as the benchmark for azepane analysis.
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e Compound: Azelastine Hydrochloride[2][3][4][5]
e Role: Hl-receptor antagonist.[2]

» Analytical Profile:

[e]

MW: 381.90 g/mol (Free base).

[e]

MS Base Peak: m/z 382.2

[5][6]

o

Major Fragment (MS2): m/z 112.2 (N-methylazepanium ion).
o Secondary Fragment: m/z 263 (Phthalazinone core after loss of azepane).

Interpretation: The presence of the m/z 112 peak is the "fingerprint" confirming the integrity of
the N-methyl azepane ring. If this peak is absent or shifted (e.g., to m/z 98), it indicates a ring
contraction (to piperidine) or loss of the methyl group during synthesis.

References

e BenchChem. (2025).[1][7][8] Azepane-Containing Compounds: A Comprehensive Technical
Review for Drug Discovery. Retrieved from 8

e Journal of Medicinal Chemistry. (2004). Structure-Based Optimization of Novel Azepane
Derivatives as PKB Inhibitors. Retrieved from 9

o European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane
based motifs for drug discovery: A critical review. Retrieved from 10

» Journal of Cancer Prevention. (2012). Pharmacokinetic and Bioequivalence Studies of
Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Retrieved from
6

o Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from 11

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.researchgate.net/figure/Structure-of-azelastine-and-its-major-metabolite_fig1_46382108
https://www.researchgate.net/publication/378681163_Method_validation_and_characterization_of_stress_degradation_products_of_azelastine_hydrochloride_using_LC-UVPDA_and_LC-QTOF-MS_studies
https://www.researchgate.net/figure/Fragmentation-pattern-of-the-degradation-products-of-azelastine-I-III-IV-and-V_fig5_378681163
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://www.researchgate.net/figure/Structure-of-azelastine-and-its-major-metabolite_fig1_46382108
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://www.jcpjournal.org/journal/download_pdf.php?spage=84&volume=12&number=2
https://pdf.benchchem.com/2853/Theoretical_and_Computational_Elucidation_of_Azepane_2_4_dione_A_Technical_Guide_for_Drug_Discovery.pdf
https://pdf.benchchem.com/249/Application_Notes_and_Protocols_for_the_Stereoselective_Synthesis_of_Azepane_Derivatives_from_Piperidine.pdf
https://pdf.benchchem.com/2853/Azepane_Containing_Compounds_A_Comprehensive_Technical_Review_for_Drug_Discovery.pdf
https://pdf.benchchem.com/2853/Azepane_Containing_Compounds_A_Comprehensive_Technical_Review_for_Drug_Discovery.pdf
https://pubs.acs.org/doi/abs/10.1021/jm0310479
https://pubmed.ncbi.nlm.nih.gov/30469042/
https://www.jcpjournal.org/journal/download_pdf.php?spage=84&volume=12&number=2
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Fragmentation_Patterns_in_Mass_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3218262?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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